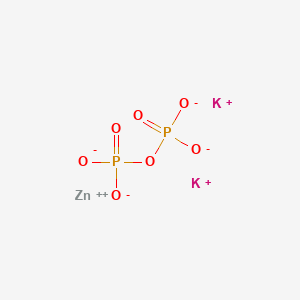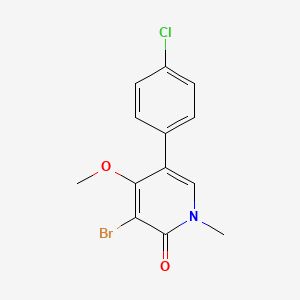
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: is a heterocyclic organic compound that features a pyridinone core substituted with bromine, chlorophenyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, methylamine, and acetoacetic ester under acidic or basic conditions.
Bromination: The bromination of the pyridinone core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Final Product Isolation: The final product can be isolated through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction Reactions: Reagents like lithium aluminum hydride or palladium on carbon in solvents like tetrahydrofuran.
Coupling Reactions: Catalysts like palladium acetate, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Substitution Products: Various substituted pyridinones depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridinone core.
Reduction Products: Dehalogenated pyridinones.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- 3-Bromo-5-(4-methylphenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- 3-Bromo-5-(4-nitrophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
Comparison
- Uniqueness : The presence of the 4-chlorophenyl group in 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one imparts unique electronic and steric properties compared to its analogs with different substituents on the phenyl ring.
- Reactivity : The reactivity of the compound in various chemical reactions may differ based on the nature of the substituents on the phenyl ring, affecting the overall yield and selectivity of the reactions.
Properties
CAS No. |
920490-87-5 |
|---|---|
Molecular Formula |
C13H11BrClNO2 |
Molecular Weight |
328.59 g/mol |
IUPAC Name |
3-bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H11BrClNO2/c1-16-7-10(8-3-5-9(15)6-4-8)12(18-2)11(14)13(16)17/h3-7H,1-2H3 |
InChI Key |
OZMGRQOZSMNFAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Br)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


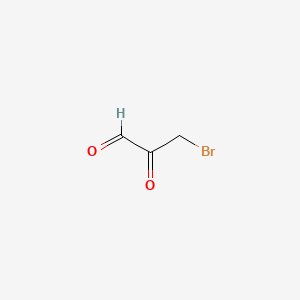
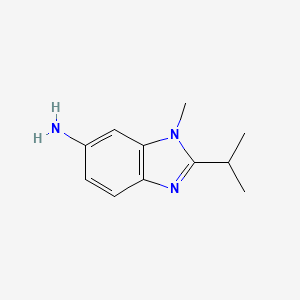
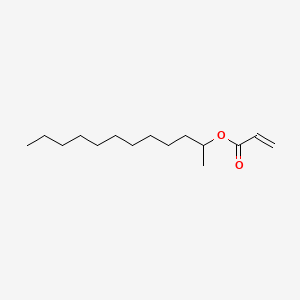
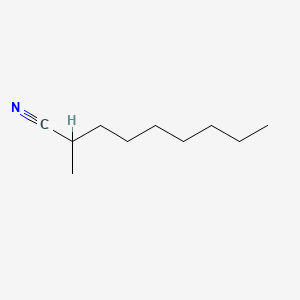
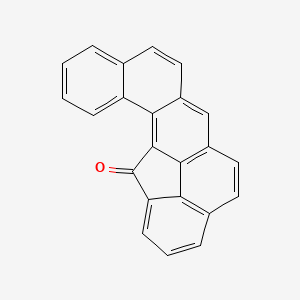
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
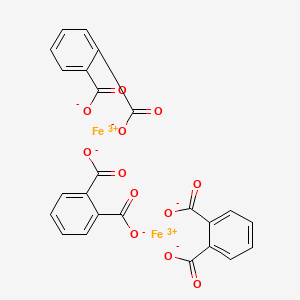
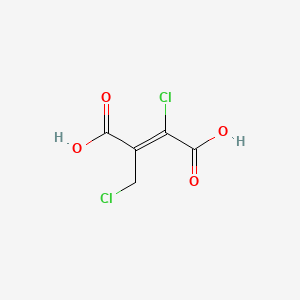
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
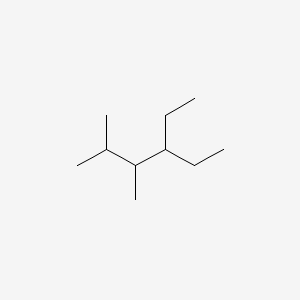
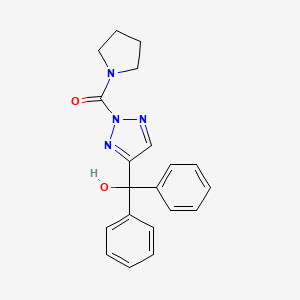
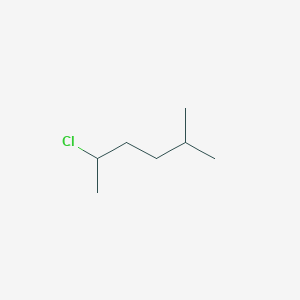
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
